molecular formula C11H13NOS B570831 1-Benzothiazol-2-yl-butan-1-ol CAS No. 120821-89-8

1-Benzothiazol-2-yl-butan-1-ol

Cat. No.: B570831
CAS No.: 120821-89-8
M. Wt: 207.291
InChI Key: QUALWCUMELJQRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzothiazol-2-yl-butan-1-ol is a benzothiazole derivative, a class of heterocyclic compounds where a benzene ring is fused with a thiazole ring . This specific compound, featuring a butanol chain at the 2-position of the benzothiazole core, serves as a valuable building block in medicinal chemistry and organic synthesis. Benzothiazole derivatives are recognized as privileged structures in drug discovery due to their inherent affinity for diverse biological receptors and a wide spectrum of pharmacological activities . Researchers utilize such hydroxyalkylated benzothiazoles in the development of novel therapeutic agents, as the incorporation of a hydroxyl group into the benzylic position is a key feature in various pharmaceuticals, including muscarinic antagonists, CaS receptor allosteric modulators, and antifungal agents . The compound can be synthesized via methods such as the K2S2O8-mediated hydroxyalkylation of benzothiazoles with aliphatic alcohols in aqueous solution, a protocol that offers operational simplicity and moderate to good yields under relatively mild conditions (e.g., 65 °C) . This synthetic accessibility makes it a practical intermediate for constructing more complex molecules. Owing to its structural features, this compound is For Research Use Only. It is intended for use in laboratory research, such as in vitro bioactivity screening, structure-activity relationship (SAR) studies, and as a precursor in synthetic chemistry. It is not intended for diagnostic, therapeutic, or any human or veterinary use. This product is characterized to ensure high purity and identity, providing researchers with a reliable compound for their investigative work.

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NOS/c1-2-5-9(13)11-12-8-6-3-4-7-10(8)14-11/h3-4,6-7,9,13H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUALWCUMELJQRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=NC2=CC=CC=C2S1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-Benzothiazol-2-yl-butan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Benzothiazol-2-yl-butan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzothiazol-2-yl-butan-1-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, interfere with DNA synthesis, and modulate signaling pathways. These interactions lead to its observed biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-Benzothiazol-2-yl-butan-1-ol and related benzothiazole/heterocyclic derivatives:

Compound Name CAS Number Molecular Formula Key Functional Groups Applications/Properties
This compound 120821-89-8 C₁₁H₁₃NOS Benzothiazole, primary alcohol Intermediate in organic synthesis
1-(1,3-Benzothiazol-2-yl)-1,3-dimethylurea 934-34-9 C₁₀H₁₁N₃OS Benzothiazole, urea Potential agrochemical (herbicide)
1-Acetyl-1H-benzimidazol-2-ol 14394-91-3 C₉H₈N₂O₂ Benzimidazole, acetyl, hydroxyl Pharmaceutical intermediate
Benzyl benzoate 149-30-4 C₁₄H₁₂O₂ Ester (aromatic) Preservative, fragrance

Key Differences

Functional Group Influence: The primary alcohol in this compound provides nucleophilic reactivity, enabling esterification or oxidation reactions. In contrast, the urea group in 1-(1,3-Benzothiazol-2-yl)-1,3-dimethylurea (CAS 934-34-9) enhances hydrogen-bonding capacity, favoring interactions with biological targets . 1-Acetyl-1H-benzimidazol-2-ol (CAS 14394-91-3) contains a benzimidazole core, which differs from benzothiazole by replacing sulfur with a second nitrogen atom.

Solubility and Stability: The butanol chain in this compound improves solubility in methanol and ethanol compared to shorter-chain benzothiazoles (e.g., 1-butylbenzoimidazole, CAS 5465-30-5) . Benzyl benzoate (CAS 149-30-4), an ester, exhibits higher lipophilicity, making it suitable for topical formulations .

Synthetic Utility: this compound serves as a precursor for further functionalization (e.g., oxidation to ketones or conversion to esters). Conversely, 1-(6-nitrobenzimidazol-1-yl)ethanone (CAS 57155-21-2) features a nitro group that directs electrophilic substitution reactions .

Research Findings and Data

Thermodynamic Properties

Limited experimental data are available for this compound. However, computational studies suggest:

  • LogP (Octanol-Water Partition Coefficient): ~2.1 (indicating moderate lipophilicity).
  • Boiling Point : Estimated at 320–330°C (higher than benzyl benzoate due to hydrogen bonding) .

Biological Activity

1-Benzothiazol-2-yl-butan-1-ol is a compound belonging to the benzothiazole family, which is known for its diverse biological activities. This compound is characterized by a benzothiazole ring fused with a butanol group, contributing to its unique chemical properties and potential therapeutic applications. Research has indicated that benzothiazole derivatives possess significant antimicrobial, anticancer, and anti-inflammatory activities, making them valuable in medicinal chemistry and drug development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H11N1S1(CAS No 120821898)\text{C}_{10}\text{H}_{11}\text{N}_{1}\text{S}_{1}\quad (\text{CAS No }120821-89-8)

Key Features:

  • Benzothiazole Ring: Provides stability and biological activity.
  • Butanol Moiety: Enhances solubility and interaction with biological targets.

Antimicrobial Properties

Research has shown that this compound exhibits antimicrobial activity against various pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, as well as fungi.

Study Findings:

  • Minimum Inhibitory Concentration (MIC): The compound demonstrated an MIC value of 50 μg/mL against several bacterial strains, indicating potent antibacterial effects .
MicroorganismMIC (μg/mL)
Staphylococcus aureus50
Escherichia coli100
Candida albicans75

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Studies indicate that it can inhibit cell proliferation and induce apoptosis in cancer cells.

Case Study:
In vitro studies on human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) revealed that the compound significantly reduced cell viability at concentrations ranging from 25 to 100 μM. The mechanism appears to involve the inhibition of specific signaling pathways related to cell growth and survival .

Cell LineIC50 (μM)
MDA-MB-23150
SK-Hep-140

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

Key Mechanisms:

  • Enzyme Inhibition: The compound inhibits enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • DNA Interference: It disrupts DNA replication processes in cancer cells, leading to apoptosis.
  • Signal Pathway Modulation: Alters key signaling pathways associated with inflammation and tumor growth.

Comparison with Related Compounds

When compared to other benzothiazole derivatives, such as 2-Aminobenzothiazole and Benzothiazole-2-carboxylic acid, this compound shows enhanced biological activity due to its unique structural features.

CompoundAntimicrobial ActivityAnticancer Activity
This compoundHighModerate
2-AminobenzothiazoleModerateLow
Benzothiazole-2-carboxylic acidLowModerate

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Benzothiazol-2-yl-butan-1-ol, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : A common approach involves condensation reactions between benzothiazole derivatives and butanol precursors. For example, refluxing with sodium dithionite (Na₂S₂O₄) in aqueous ethanol (EtOH/H₂O) under controlled pH (6–7) is effective for similar benzothiazole derivatives . Key parameters include:

  • Temperature : Maintain reflux (~78°C for EtOH) to ensure reaction completion.
  • pH Control : Neutral to slightly acidic conditions prevent side reactions.
  • Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) improves purity.

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer : Use a combination of:

  • Spectroscopy :
  • ¹H/¹³C NMR : To confirm substituent positions (e.g., benzothiazole C2 vs. C4 substitution) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z ~207 for C₁₁H₁₃NOS) validate molecular weight.
  • Chromatography : HPLC with UV detection (λ ~270–290 nm for benzothiazole absorption) assesses purity (>97% threshold) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store in airtight containers at room temperature (RT) away from light and moisture. For long-term stability, use desiccants and inert atmospheres (e.g., N₂ gas) .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity or material properties?

  • Methodological Answer :

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) at the benzothiazole C6 position to modulate electronic properties.
  • Hybridization : Attach pharmacophores (e.g., tetrazole or phenothiazine moieties) via the butanol chain to explore multifunctional applications .
  • Experimental Design : Use combinatorial libraries (e.g., 10 classes of derivatives) to screen for activity .

Q. What strategies resolve contradictory data in reaction mechanisms or bioactivity studies?

  • Methodological Answer :

  • Mechanistic Studies : Employ isotopic labeling (e.g., ¹⁸O in butanol) to track reaction pathways.
  • Data Triangulation : Cross-validate results using DFT calculations (e.g., Gaussian software) and experimental kinetics .
  • Reproducibility Checks : Replicate conditions across labs with controlled humidity/temperature .

Q. How can advanced spectroscopic techniques elucidate interactions of this compound with biological or material surfaces?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity with proteins or polymers.
  • X-ray Photoelectron Spectroscopy (XPS) : Analyze surface adsorption on nanomaterials (e.g., TiO₂ nanoparticles) .
  • Microspectroscopic Imaging : Map spatial distribution on indoor surfaces (e.g., silica gels) .

Q. What crystallographic methods are suitable for determining the 3D structure of derivatives?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolve bond lengths/angles using Bruker AXS instruments. Data refinement with SHELX software ensures accuracy .
  • Powder XRD : Compare experimental patterns with simulated data (e.g., Mercury software) for polymorph identification .

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